molecular formula C28H44Cl2N6O2 B1574507 QAQ dichloride

QAQ dichloride

Cat. No.: B1574507
M. Wt: 567.59
Attention: For research use only. Not for human or veterinary use.
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Description

Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : QAQ dichloride is chemically described as 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride. It exhibits high purity (≥98%) and is primarily used in laboratory research settings.

Photoswitchable Mechanism : The compound operates through a light-controlled mechanism where it can switch between cis and trans conformations. At a wavelength of 500 nm, this compound transitions from the cis to trans form, effectively blocking ion channels in their active state. Conversely, exposure to 380 nm light reverts it to the cis form, allowing for reversible channel activation .

Pain Management

This compound has shown promise in the field of pain management. Its ability to selectively infiltrate nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1 channels, allows for targeted analgesic effects. Studies have demonstrated that this compound can induce optically reversible local anesthesia in animal models, providing a novel approach for pain relief without the systemic effects associated with traditional anesthetics .

Neurological Studies

The compound's ability to act as a non-selective blocker of Nav, Cav, and Kv channels makes it valuable in neurological research. By controlling neuronal excitability through light activation, researchers can study the roles of these channels in various neurological disorders. For example, this compound has been utilized to investigate mechanisms underlying neuropathic pain and other chronic pain conditions .

Potential Drug Delivery Systems

This compound's membrane-impermeant nature means it can be designed to enter specific cells that express endogenous import channels. This characteristic opens avenues for developing targeted drug delivery systems that minimize off-target effects and enhance therapeutic efficacy. Researchers are exploring its use in delivering other therapeutic agents directly to pain-sensing neurons or other targeted tissues .

Case Study 1: Optical Control of Nociception

In a study conducted by Mourot et al., this compound was employed to achieve rapid optical control over nociceptive pathways in rats. The results indicated that light exposure could effectively modulate pain responses, showcasing the potential for developing non-invasive pain management techniques using photoswitchable compounds .

Case Study 2: Targeted Anesthesia

Banghart et al. highlighted the effectiveness of this compound as a photoswitchable antagonist for voltage-gated potassium channels. Their findings demonstrated that localized light application could induce anesthesia at specific sites without affecting surrounding tissues, paving the way for more refined surgical techniques .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pain ManagementSelective infiltration into nociceptive neurons for localized anesthesiaInduces reversible local anesthesia in animal models
Neurological ResearchStudy of ion channel roles in neurological disordersModulates neuronal excitability through light activation
Drug Delivery SystemsTargeted delivery to specific cells via endogenous import channelsMinimizes off-target effects while enhancing therapeutic efficacy

Properties

Molecular Formula

C28H44Cl2N6O2

Molecular Weight

567.59

Synonyms

2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride

Origin of Product

United States

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